molecular formula C12H14N4O3 B8537491 1-(1-Methyl-2-pyrrolidylidene)-3-p-nitrophenylurea

1-(1-Methyl-2-pyrrolidylidene)-3-p-nitrophenylurea

Cat. No. B8537491
M. Wt: 262.26 g/mol
InChI Key: VAODBZOYKXWEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03998958

Procedure details

To a suspension of 6.73 g. (0.05 mole) of 1 -methyl-2 -iminopyrrolidine hydrochloride in 100 ml. of benzene is added 2 ml. of water followed by 5 ml. of 50 % NaOH. After stirring for 5 min., the benzene layer is decanted onto excess anhydrous potassium carbonate. The process is repeated twice with 75 ml. portions of fresh benzene. The combined extracts are filtered rapidly from drying agent (dicalite pad and suction). To the filtrate is added in one portion with stirring 8.21 g. (0.05 mole) of p-nitrophenylisocyanate as a solution in benzene (the isocyanate solution is filtered prior to use). After stirring one hour, the solid, 1 -(1 -methyl-2 -pyrrolidylidene)-3 -p-nitrophenylurea, is collected and dried, m.p. = 180°-182° C. Recrystallization from acetone-methanol gives pure product, m.p. = 182°-183° C.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[NH:8].[OH-].[Na+].[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([N:20]=[C:21]=[O:22])=[CH:16][CH:15]=1)([O-:13])=[O:12].[N-]=C=O>C1C=CC=CC=1.O>[CH3:2][N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[N:8][C:21]([NH:20][C:17]1[CH:16]=[CH:15][C:14]([N+:11]([O-:13])=[O:12])=[CH:19][CH:18]=1)=[O:22] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
Cl.CN1C(CCC1)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.05 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a suspension of 6.73 g
CUSTOM
Type
CUSTOM
Details
the benzene layer is decanted onto excess anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
The combined extracts are filtered rapidly
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
from drying agent (dicalite pad and suction)
ADDITION
Type
ADDITION
Details
To the filtrate is added in one portion
STIRRING
Type
STIRRING
Details
with stirring 8.21 g
STIRRING
Type
STIRRING
Details
After stirring one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solid, 1 -(1 -methyl-2 -pyrrolidylidene)-3 -p-nitrophenylurea, is collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetone-methanol
CUSTOM
Type
CUSTOM
Details
gives pure product, m.p. = 182°-183° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
CN1C(CCC1)=NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.